2,4,6-Bribromobenzoic acid methyl ester
Description
Contextualization of Substituted Benzoates in Chemical Research
Substituted benzoates, the salts and esters of benzoic acid, are integral to both academic research and industrial applications. Their utility spans from serving as protecting groups in complex syntheses to forming the core structures of pharmaceuticals, agrochemicals, and materials. The electronic and steric properties of the benzene (B151609) ring can be finely tuned by the nature and position of its substituents, which in turn dictates the reactivity and physical characteristics of the ester. Benzoate (B1203000) esters are common motifs in natural products and are employed as photosensitizing catalysts in modern organic reactions.
Significance of Brominated Aromatic Systems in Synthetic Strategies
The introduction of bromine atoms onto an aromatic ring dramatically enhances its synthetic versatility. Brominated aromatic systems are highly valued precursors in a multitude of organic reactions. The carbon-bromine bond is a key functional handle for forming new carbon-carbon and carbon-heteroatom bonds through transition metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira couplings. Furthermore, aryl bromides are classical precursors for the generation of organometallic reagents like Grignard and organolithium reagents, which are fundamental in synthetic chemistry. The presence of bromine also influences the regioselectivity of subsequent electrophilic aromatic substitution reactions, directing incoming groups to specific positions on the ring.
Overview of 2,4,6-Tribromobenzoic Acid Methyl Ester within Highly Substituted Arenes
Methyl 2,4,6-tribromobenzoate is a prime example of a highly substituted arene, a class of molecules that are ubiquitous in natural products, pharmaceuticals, and functional materials. In this compound, the benzene ring is densely functionalized with three bulky bromine atoms and a methyl carboxylate group. This high degree of substitution imparts significant steric hindrance around the ester functionality and the aromatic core. This steric congestion presents unique challenges and opportunities in its synthesis and reactivity. For instance, the esterification of the parent 2,4,6-tribromobenzoic acid and the hydrolysis of the resulting ester are significantly slower than for less hindered analogues. askfilo.compsu.edu The study of such molecules provides valuable insights into the effects of sterics on reaction mechanisms and informs the development of new synthetic methodologies for constructing complex, polysubstituted aromatic frameworks.
Chemical and Physical Properties of Methyl 2,4,6-Tribromobenzoate
The properties of methyl 2,4,6-tribromobenzoate are dictated by its highly halogenated and sterically congested structure.
| Property | Value |
| IUPAC Name | methyl 2,4,6-tribromobenzoate |
| CAS Number | 14920-88-8 daicelpharmastandards.com |
| Molecular Formula | C₈H₅Br₃O₂ |
| Molecular Weight | 372.84 g/mol |
| Appearance | Pale yellow solid daicelpharmastandards.com |
Synthesis and Reactions
The primary route to methyl 2,4,6-tribromobenzoate involves the esterification of its parent carboxylic acid, 2,4,6-tribromobenzoic acid.
Synthesis of 2,4,6-Tribromobenzoic Acid
A common laboratory synthesis for 2,4,6-tribromobenzoic acid starts from m-aminobenzoic acid. orgsyn.org The process involves two key steps:
Bromination: The aromatic ring of m-aminobenzoic acid is exhaustively brominated using bromine vapor in the presence of hydrochloric acid to yield 3-amino-2,4,6-tribromobenzoic acid. orgsyn.org
Deamination: The amino group is then removed via a diazotization reaction with sodium nitrite (B80452), followed by reduction with hypophosphorous acid. This sequence replaces the amino group with a hydrogen atom, furnishing the desired 2,4,6-tribromobenzoic acid. orgsyn.orgchemicalbook.com
Esterification to Methyl 2,4,6-Tribromobenzoate
The conversion of the sterically hindered 2,4,6-tribromobenzoic acid to its methyl ester can be challenging using standard Fischer esterification conditions. The bulky bromine atoms ortho to the carboxylic acid group impede the approach of the alcohol nucleophile to the carbonyl carbon. More effective methods often involve:
Conversion to the Acid Chloride: The carboxylic acid can be treated with reagents like thionyl chloride (SOCl₂) to form the more reactive 2,4,6-tribromobenzoyl chloride. Subsequent reaction with methanol (B129727) readily yields the methyl ester.
Use of Potent Alkylating Agents: Reagents such as diazomethane (B1218177) or methyl iodide with a suitable base can effectively methylate the carboxylate anion.
Reactivity and Hydrolysis
The reactivity of methyl 2,4,6-tribromobenzoate is heavily influenced by steric hindrance.
Hydrolysis: The base-induced hydrolysis (saponification) of this ester is unusually slow compared to non-ortho-substituted analogs like methyl benzoate. askfilo.com The steric bulk of the two ortho bromine atoms shields the carbonyl carbon from attack by the hydroxide (B78521) ion. stackexchange.com Consequently, the typical bimolecular acyl-oxygen cleavage (BAc2) mechanism is significantly hindered. stackexchange.com Under certain conditions, an alternative bimolecular alkyl-oxygen cleavage (BAl2) mechanism, where the hydroxide attacks the methyl group in an SN2 fashion, can become competitive, although the BAc2 pathway is still considered dominant, albeit slow. stackexchange.comacs.org Studies have shown that hydrolysis can be achieved under high-temperature water conditions. psu.edu
Properties
IUPAC Name |
methyl 2,4,6-tribromobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Br3O2/c1-13-8(12)7-5(10)2-4(9)3-6(7)11/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCVBZWIVKMPUME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1Br)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Br3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601307841 | |
| Record name | Methyl 2,4,6-tribromobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601307841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.84 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14920-88-8 | |
| Record name | Methyl 2,4,6-tribromobenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14920-88-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2,4,6-tribromobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601307841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2,4,6 Tribromobenzoic Acid Methyl Ester and Its Precursors
Strategies for Regioselective Bromination of Benzoic Acid Derivatives
Achieving the 2,4,6-tribromo substitution pattern on a benzoic acid core is not straightforward due to the electronic properties of the carboxyl group.
Direct electrophilic bromination of benzoic acid is challenging for achieving the 2,4,6-substitution pattern. The carboxyl group (-COOH) is an electron-withdrawing and deactivating group that directs incoming electrophiles to the meta position. askfilo.comshaalaa.com Consequently, direct bromination of benzoic acid with Br₂ and a Lewis acid catalyst like FeBr₃ preferentially yields m-bromobenzoic acid. askfilo.comshaalaa.com The electron density at the ortho and para positions is significantly reduced by the carboxyl group, making the meta position the most favorable site for electrophilic attack. shaalaa.com Therefore, direct halogenation is not a viable method for the synthesis of 2,4,6-tribromobenzoic acid. Alternative strategies that bypass this inherent regioselectivity are required.
To overcome the directing limitations of the carboxyl group, multi-step synthetic routes are employed. These methods introduce the desired bromine atoms before establishing the carboxylic acid functionality or use a powerful directing group that can later be removed.
A classic and effective method for preparing 2,4,6-tribromobenzoic acid involves the deamination of a corresponding aniline (B41778) derivative. orgsyn.org This route leverages the powerful ortho, para-directing nature of the amino group. The synthesis typically starts with m-aminobenzoic acid. orgsyn.org
The process unfolds in two key stages:
Tribromination: The starting material, m-aminobenzoic acid, is treated with bromine water. The strongly activating amino group directs the bromine atoms to the two available ortho positions and the para position relative to itself, yielding 3-amino-2,4,6-tribromobenzoic acid. orgsyn.org
Deamination: The resulting amino-tribromobenzoic acid is then deaminated. This is achieved through a diazotization reaction, where the amino group is converted into a diazonium salt using sodium nitrite (B80452) and a strong acid (e.g., sulfuric acid) at low temperatures. orgsyn.orgchemicalbook.com The diazonium group is subsequently removed and replaced with a hydrogen atom by treatment with a reducing agent like hypophosphorous acid (H₃PO₂). orgsyn.orgchemicalbook.com
A summary of a typical deamination procedure is presented below.
| Step | Starting Material | Reagents | Key Conditions | Product | Yield |
| 1. Bromination | m-Aminobenzoic acid | Bromine, Hydrochloric acid, Water | 40–50°C | 3-Amino-2,4,6-tribromobenzoic acid | Not isolated |
| 2. Deamination | 3-Amino-2,4,6-tribromobenzoic acid | Sodium nitrite, Sulfuric acid, Hypophosphorous acid, Acetic acid | -15°C to +5°C | 2,4,6-Tribromobenzoic acid | 86% chemicalbook.com |
Another established pathway to 2,4,6-tribromobenzoic acid is through the hydrolysis of 2,4,6-tribromobenzonitrile. orgsyn.org In this approach, the cyano group (-CN) serves as a precursor to the carboxylic acid. The synthesis of the nitrile precursor can be achieved via a Sandmeyer reaction starting from 2,4,6-tribromoaniline.
The hydrolysis of the nitrile to the carboxylic acid can be performed under either acidic or basic conditions, which cleaves the carbon-nitrogen triple bond to form the carboxyl group and ammonia (B1221849) (or an ammonium (B1175870) salt). This method is advantageous as it avoids the sometimes harsh conditions of direct oxidation.
The oxidation of a methyl group on a pre-brominated aromatic ring is a common strategy for synthesizing substituted benzoic acids. For this specific compound, 2,4,6-tribromotoluene (B109049) is used as the starting material. orgsyn.org 2,4,6-Tribromotoluene is a commercially available chemical intermediate. fishersci.fithermofisher.com
The methyl group of 2,4,6-tribromotoluene can be oxidized to a carboxylic acid using strong oxidizing agents. Common reagents for this type of benzylic oxidation include:
Potassium permanganate (B83412) (KMnO₄)
Chromic acid (generated from CrO₃ or Na₂Cr₂O₇ with acid)
Nitric acid (HNO₃)
The reaction involves heating the tribromotoluene with the oxidant, followed by an acidic workup to protonate the resulting carboxylate salt and precipitate the 2,4,6-tribromobenzoic acid. This route is effective because the benzene (B151609) ring, though deactivated by the bromine atoms, is stable to the strong oxidizing conditions required to convert the methyl group. orgsyn.org
Multi-Step Synthesis via Precursor Functionalization
Esterification Protocols for Sterically Hindered Benzoic Acids
The final step in the synthesis of the target compound is the esterification of 2,4,6-tribromobenzoic acid. The presence of two large bromine atoms in the ortho positions (positions 2 and 6) relative to the carboxylic acid group creates significant steric hindrance. This crowding impedes the approach of the alcohol (methanol) to the carbonyl carbon, making standard acid-catalyzed Fischer esterification slow and inefficient.
Consequently, specialized methods are required to esterify sterically hindered acids.
| Method | Reagents | Description |
| Use of Highly Reactive Alkylating Agents | Diazomethane (B1218177) (CH₂N₂) or Triethyloxonium fluoroborate | These reagents react via different mechanisms that are less sensitive to steric bulk. Diazomethane protonates on the carboxylic acid and the resulting methyldiazonium cation is attacked by the carboxylate. This method avoids the formation of a tetrahedral intermediate. acs.org |
| Carbodiimide-Mediated Coupling | Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), with a catalyst like 4-Dimethylaminopyridine (DMAP) | The carboxylic acid adds to the carbodiimide (B86325) to form a highly reactive O-acylisourea intermediate. This activated intermediate is then readily attacked by the alcohol, even a sterically hindered one, to form the ester. organic-chemistry.org |
| Yamaguchi Esterification | 2,4,6-Trichlorobenzoyl chloride, Triethylamine (B128534), followed by Methanol (B129727) and DMAP | The carboxylic acid is first converted to a mixed anhydride (B1165640) with 2,4,6-trichlorobenzoyl chloride. This mixed anhydride is highly activated and sterically accessible for nucleophilic attack by the alcohol. organic-chemistry.org |
| Mitsunobu Reaction | Triphenylphosphine (PPh₃), Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD), Methanol | This reaction allows for the esterification of benzoic acids with phenols and can be effective for hindered systems. It proceeds with an inversion of configuration if the alcohol is chiral. researchgate.net |
These advanced esterification techniques provide effective routes to 2,4,6-tribromobenzoic acid methyl ester by overcoming the significant steric barrier presented by the di-ortho-bromo substitution pattern. acs.org
Fischer Esterification Modifications for Ortho-Substituted Systems
The Fischer esterification, which involves the acid-catalyzed reaction between a carboxylic acid and an alcohol, is a fundamental method for ester synthesis. masterorganicchemistry.com The reaction is an equilibrium process, and its efficiency is often dictated by Le Châtelier's principle. tcu.edu For unhindered substrates, high yields can be achieved by using a large excess of the alcohol (which also serves as the solvent) or by removing the water byproduct as it forms. masterorganicchemistry.com
However, in the case of 2,4,6-tribromobenzoic acid, the steric bulk of the ortho-bromine atoms severely restricts the approach of methanol to the carbonyl carbon. This "ortho effect" can dramatically decrease the reaction rate, leading to very low yields or failure of the reaction under standard conditions. learncbse.in To overcome this steric barrier, more forcing conditions or modified techniques are necessary.
Key optimization strategies for the Fischer esterification of sterically hindered acids include:
Increased Temperature and Reaction Time: Refluxing the acid in a large excess of methanol with a strong acid catalyst (e.g., concentrated sulfuric acid or p-toluenesulfonic acid) for an extended period is the most straightforward approach.
Microwave Irradiation: The use of sealed-vessel microwave reactors can significantly accelerate the reaction. Microwave heating provides rapid and uniform energy transfer, allowing for higher temperatures and pressures, which can overcome the activation energy barrier imposed by steric hindrance and shorten reaction times compared to conventional heating.
Use of Co-solvents: While methanol is typically used in excess, the addition of a co-solvent like toluene (B28343) can facilitate the removal of water through azeotropic distillation using a Dean-Stark apparatus, thereby driving the equilibrium toward the product.
Table 1: Representative Conditions for Fischer Esterification of Benzoic Acids
Alternative Methyl Ester Formation Reactions
Given the inherent difficulties with direct esterification, several alternative methods that bypass the direct attack on the sterically hindered carboxylic acid are often more effective.
Transesterification is an equilibrium-controlled process where the alkoxy group of an existing ester is exchanged for another. This reaction can be catalyzed by either acids or bases. While it is a cornerstone of processes like biodiesel production, its application to the synthesis of a specific, sterically hindered ester would first require the formation of a different ester, which does not simplify the primary challenge. This method is generally not a primary choice for the initial synthesis of a sterically hindered ester from its corresponding carboxylic acid.
A more contemporary approach involves the copper-catalyzed O-methylation of carboxylic acids where dimethyl sulfoxide (B87167) (DMSO) serves as both the solvent and the source of the methyl group. jcsp.org.pk This method demonstrates a broad substrate scope and good functional group tolerance. The reaction typically employs a copper(II) salt, such as CuCl₂·2H₂O, in the presence of an oxidant like hydrogen peroxide, which facilitates the generation of a methyl radical from DMSO. learncbse.injcsp.org.pk This radical species is then involved in the ester formation. This pathway avoids the nucleophilic attack of methanol on the hindered carbonyl, potentially offering a viable route, although specific applications to heavily brominated benzoic acids are not widely documented.
One of the most reliable and effective strategies for esterifying sterically hindered carboxylic acids is a two-step process involving the conversion of the carboxylic acid into a more reactive acyl chloride. orgsyn.org The carboxylic acid is first treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), to form 2,4,6-tribromobenzoyl chloride. The resulting acyl chloride is significantly more electrophilic than the parent carboxylic acid and readily reacts with methanol, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine to scavenge the HCl byproduct, to yield the desired methyl ester in high yield. This method circumvents the need for acid catalysis and an equilibrium-driven reaction, making it highly effective for sterically demanding substrates.
Synthetic Scheme:
Formation of Acid Chloride: 2,4,6-Tribromobenzoic acid is refluxed with an excess of thionyl chloride, often with a catalytic amount of DMF, to produce 2,4,6-tribromobenzoyl chloride.
Esterification: The purified acid chloride is then dissolved in a dry, inert solvent (e.g., dichloromethane (B109758) or diethyl ether) and treated with methanol in the presence of a base like pyridine at cool temperatures (e.g., 0 °C to room temperature).
Table 2: Comparison of Alternative Esterification Strategies
Optimization of Synthetic Pathways and Reaction Conditions
The optimal synthetic pathway for 2,4,6-tribromobenzoic acid methyl ester depends on factors such as scale, available equipment, and desired purity.
For the Fischer esterification , optimization centers on maximizing the forward reaction rate while managing the equilibrium. This typically involves a systematic variation of catalyst loading (e.g., H₂SO₄), temperature, and reaction time. As demonstrated with other substituted benzoic acids, microwave-assisted synthesis offers a significant advantage, and optimizing power, temperature, and hold-time can lead to substantial improvements in yield and reaction speed.
For the acid chloride pathway , optimization involves ensuring the complete conversion of the carboxylic acid to the acid chloride in the first step, which can be monitored by IR spectroscopy (disappearance of the broad O-H stretch). In the second step, the choice of base and solvent, along with strict control of temperature to manage the exothermic reaction, are critical. The use of anhydrous solvents is paramount to prevent the hydrolysis of the highly reactive acyl chloride back to the carboxylic acid.
Other highly effective methods for methylating sterically hindered acids include the use of specific methylating agents. Reaction with diazomethane offers a very mild and often quantitative route, though its toxicity and explosive nature necessitate specialized handling. masterorganicchemistry.com A safer and equally effective alternative is trimethylsilyldiazomethane (B103560) , which reacts nearly quantitatively with carboxylic acids in the presence of methanol. wikipedia.orgresearchgate.net Additionally, SN2-type reactions using methyl iodide with the carboxylate salt of the acid (formed in situ with a base like potassium carbonate in a polar aprotic solvent like DMF or acetone) provide another robust, high-yielding alternative that has proven successful for other di-ortho-substituted benzoic acids. researchgate.netreddit.com Optimization of this latter method involves screening bases (e.g., K₂CO₃, Cs₂CO₃) and solvents to maximize the nucleophilicity of the carboxylate anion.
Ultimately, the conversion via the acid chloride or the use of potent methylating agents like trimethylsilyldiazomethane or a methyl iodide/base system generally provides the most reliable and high-yielding routes to 2,4,6-tribromobenzoic acid methyl ester, effectively overcoming the formidable steric challenges of the substrate.
Yield Enhancement Strategies
The conversion of 2,4,6-tribromobenzoic acid to its methyl ester is typically achieved through Fischer esterification, an acid-catalyzed reaction with an alcohol. libretexts.orgmasterorganicchemistry.com This reaction is reversible, meaning strategies to drive the chemical equilibrium toward the product side are essential for maximizing the yield. libretexts.org
Driving Reaction Equilibrium: A primary strategy to enhance the yield of methyl 2,4,6-tribromobenzoate is the application of Le Chatelier's principle. This can be accomplished in two main ways:
Use of Excess Reactant: Employing a large excess of methanol, which also often serves as the solvent, shifts the equilibrium towards the formation of the ester. libretexts.orgyoutube.com
Removal of Water: The continuous removal of water, a byproduct of the reaction, prevents the reverse reaction (ester hydrolysis) from occurring, thus driving the reaction to completion. libretexts.org
The Fischer esterification is catalyzed by strong Brønsted acids like sulfuric acid or hydrochloric acid, which protonate the carbonyl group of the carboxylic acid, making it more susceptible to nucleophilic attack by methanol. masterorganicchemistry.comkhanacademy.org
Alternative Methods for Sterically Hindered Acids: Due to the steric hindrance around the carboxyl group in 2,4,6-tribromobenzoic acid, standard Fischer esterification may result in lower yields or require harsh conditions. Alternative synthetic routes can be employed to improve yields:
Conversion to Acyl Chloride: The carboxylic acid can first be converted to the more reactive 2,4,6-tribromobenzoyl chloride using reagents like thionyl chloride (SOCl₂). stackexchange.com This acyl chloride then readily reacts with methanol to form the ester in a non-reversible reaction, often leading to a higher yield.
Use of Alternative Methylating Agents: Reagents such as dimethyl sulfate (B86663) can be used to methylate the carboxylic acid in the presence of a base. google.com This method can be effective for acids that are difficult to esterify under acidic conditions. google.com
Advanced Methodologies: Modern techniques have also been applied to improve esterification yields. Microwave-assisted synthesis, for instance, has been shown to produce good yields for substituted benzoic acids under sealed-vessel conditions, often with reduced reaction times. researchgate.net The use of solid acid catalysts, such as Dowex resins, in combination with additives like sodium iodide, has also been reported to improve conversion rates for sterically hindered acids like benzoic acid. nih.gov
Table 1: Effect of Methanol to Acid Ratio on Esterification Yield
| Molar Ratio (Methanol:Acid) | Reaction Time (hours) | Catalyst | Yield (%) |
|---|---|---|---|
| 5:1 | 12 | H₂SO₄ | 65 |
| 10:1 | 12 | H₂SO₄ | 78 |
| 20:1 (Methanol as solvent) | 10 | H₂SO₄ | 85 |
| 20:1 (Methanol as solvent) | 10 | Dowex H⁺/NaI | 92 |
This table presents illustrative data based on general principles of Fischer esterification to demonstrate the impact of reactant ratios and catalyst choice on product yield. libretexts.orgnih.gov
Purity Improvement Techniques
Achieving high purity for 2,4,6-tribromobenzoic acid methyl ester requires a systematic purification process to remove unreacted starting materials, catalysts, and byproducts.
Initial Work-up: Following the esterification reaction, the crude product mixture typically contains the desired ester, unreacted 2,4,6-tribromobenzoic acid, excess methanol, and the acid catalyst.
Catalyst Neutralization: The first step is to neutralize the acid catalyst. This is typically done by washing the reaction mixture with a weak base, such as a saturated sodium bicarbonate solution. This step also serves to convert any unreacted 2,4,6-tribromobenzoic acid into its water-soluble sodium salt, facilitating its removal from the organic phase. reddit.com
Removal of Excess Alcohol: The excess methanol is typically removed by washing the organic layer with water or brine. google.com Alternatively, for larger scale operations, distillation can be employed to recover the alcohol. google.com
Post-Work-up Purification: After the initial extraction and washing steps, further purification is often necessary to achieve high-purity methyl 2,4,6-tribromobenzoate.
Treatment with Adsorbents: The crude ester can be treated with adsorbents like activated carbon or activated clay. google.comgoogle.com Activated carbon is effective for removing colored impurities, while activated clay can help remove residual catalyst and other polar impurities. google.com
Recrystallization: The most effective method for obtaining a highly pure, crystalline product is recrystallization. google.com The crude ester is dissolved in a suitable hot solvent (such as ethanol (B145695) or a methanol/water mixture) and allowed to cool slowly. The pure ester crystallizes out, leaving impurities dissolved in the solvent. A patent describing the purification of a similar compound, 4-bromobenzoic acid, involves recrystallization after treatment with activated carbon to yield a product with purity exceeding 99%. google.com This process can be repeated to achieve even higher purity. youtube.com For the precursor acid, recrystallization from toluene has been shown to yield a purity of 99.5%. rug.nl
Filtration and Drying: The final step involves filtering the purified crystals and drying them under vacuum to remove any residual solvent. rug.nl
Table 2: Comparison of Purification Techniques
| Purification Step | Primary Impurity Removed | Resulting Purity |
|---|---|---|
| Aqueous Wash (NaHCO₃) | Unreacted acid, Catalyst | ~90% |
| Distillation of Excess Alcohol | Methanol | ~92% |
| Activated Carbon Treatment | Colored Impurities | ~95% |
| Recrystallization | Residual acid, byproducts | >99% |
This is an illustrative table demonstrating the progressive increase in product purity with each subsequent purification step, based on standard laboratory techniques. google.comgoogle.comrug.nl
Advanced Spectroscopic Characterization and Structural Elucidation of 2,4,6 Tribromobenzoic Acid Methyl Ester
Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations
NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules, offering precise information about the chemical environment, connectivity, and spatial arrangement of atoms.
The ¹H NMR spectrum of 2,4,6-tribromobenzoic acid methyl ester is characterized by its simplicity, which arises from the molecule's symmetry. The key signals observed are:
Aromatic Protons (H-3/H-5): Due to the symmetrical substitution pattern of the benzene (B151609) ring, the two protons at positions 3 and 5 are chemically equivalent. They appear as a single signal, a singlet, in the aromatic region of the spectrum. The significant electron-withdrawing effect of the three bromine atoms and the ester group deshields these protons, causing their signal to appear at a relatively downfield chemical shift, typically in the range of 7.7-8.0 ppm.
Methyl Protons (-OCH₃): The three protons of the methyl ester group are also equivalent and give rise to a sharp singlet. This signal is found further upfield, generally around 3.9-4.0 ppm, consistent with protons on a carbon atom attached to an oxygen atom. aiinmr.comrsc.org
The integration of these signals would confirm a 2:3 ratio, corresponding to the aromatic and methyl protons, respectively.
Table 1: Predicted ¹H NMR Chemical Shifts for 2,4,6-Tribromobenzoic Acid Methyl Ester
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| H-3, H-5 | 7.7 - 8.0 | Singlet |
| -OCH₃ | 3.9 - 4.0 | Singlet |
The proton-decoupled ¹³C NMR spectrum provides information on the carbon framework of the molecule. For 2,4,6-tribromobenzoic acid methyl ester, the following signals are anticipated:
Carbonyl Carbon (C=O): The ester carbonyl carbon is the most deshielded carbon in the molecule, with its signal appearing far downfield, typically in the 164-168 ppm region. aiinmr.com
Aromatic Carbons:
C-1 (C-COOCH₃): The carbon atom attached to the ester group (ipso-carbon) is expected to resonate around 130-135 ppm.
C-2/C-6 (C-Br): The carbons bearing the ortho-bromine atoms are equivalent and will produce a single signal. Their chemical shift is influenced by the direct attachment of the electronegative bromine, typically appearing in the 120-125 ppm range.
C-4 (C-Br): The carbon with the para-bromine atom will have a distinct chemical shift, also in a similar range to C-2/C-6.
C-3/C-5 (C-H): The two equivalent proton-bearing carbons will give a single signal, generally found in the 130-134 ppm region.
Methyl Carbon (-OCH₃): The carbon of the methyl ester group is highly shielded and appears upfield, typically around 52-54 ppm. aiinmr.com
Table 2: Predicted ¹³C NMR Chemical Shifts for 2,4,6-Tribromobenzoic Acid Methyl Ester
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| -OCH₃ | 52 - 54 |
| C-2, C-6 | 120 - 125 |
| C-4 | 120 - 125 |
| C-1 | 130 - 135 |
| C-3, C-5 | 130 - 134 |
| C=O | 164 - 168 |
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals observed in 1D spectra and confirming the molecular structure.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. In 2,4,6-tribromobenzoic acid methyl ester, no cross-peaks would be observed in the COSY spectrum, as the aromatic protons and the methyl protons are isolated spin systems with no vicinal proton neighbors.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates protons with their directly attached carbons. For this molecule, it would show a cross-peak connecting the aromatic proton signal (H-3/H-5) to the corresponding carbon signal (C-3/C-5). Another cross-peak would link the methyl proton signal (-OCH₃) to the methyl carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds, which is crucial for establishing the connectivity of different fragments. Key expected correlations include: researchgate.net
A correlation between the methyl protons (-OCH₃) and the carbonyl carbon (C=O), confirming the ester functionality.
Correlations from the aromatic protons (H-3/H-5) to the neighboring carbons C-1, C-2/C-6, and C-4.
A correlation from the methyl protons to C-1 is also possible, though likely weaker.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space. A cross-peak would be expected between the methyl protons (-OCH₃) and the aromatic protons at H-3/H-5, provided that rotation around the aryl-carbonyl bond allows for their spatial proximity.
The presence of two bulky bromine atoms at the ortho positions (C-2 and C-6) flanking the methyl ester group introduces significant steric hindrance. nih.gov This steric clash is expected to restrict the free rotation around the single bond connecting the benzene ring to the carbonyl group (C1-C=O). nih.gov
This restricted rotation can be studied using Dynamic NMR (DNMR) spectroscopy, which involves recording NMR spectra at different temperatures.
At High Temperatures: If sufficient thermal energy is available, the rotation around the C1-C=O bond will be fast on the NMR timescale. In this scenario, the two ortho-bromine atoms (and the two meta-protons) experience an averaged environment, resulting in the simple spectra described above.
At Low Temperatures: As the temperature is lowered, the rate of rotation decreases. If the rotation becomes slow enough on the NMR timescale, the molecule may adopt a preferred, non-planar conformation where the ester group is twisted out of the plane of the aromatic ring. This would make the environments of the C-2 and C-6 positions (and potentially H-3 and H-5 if symmetry is broken) inequivalent. This could lead to the broadening of signals and, at a sufficiently low temperature (the coalescence temperature), their splitting into separate signals. The energy barrier to this rotation can be calculated from the coalescence temperature and the chemical shift difference between the exchanging sites. mdpi.com Such studies provide valuable insight into the molecule's conformational dynamics and the energetic cost of steric interactions. nih.gov
The chemical shifts observed in NMR spectroscopy can be influenced by the choice of solvent. rsc.org This is particularly true for aromatic compounds, where interactions between the solute and solvent molecules can alter the local magnetic fields experienced by the nuclei. cdnsciencepub.comingentaconnect.com
For 2,4,6-tribromobenzoic acid methyl ester, changing the solvent from a relatively non-polar one like deuterochloroform (CDCl₃) to an aromatic solvent like benzene-d₆ would be expected to induce noticeable changes in chemical shifts, a phenomenon known as Aromatic Solvent-Induced Shifts (ASIS). cdnsciencepub.comingentaconnect.com
Benzene-d₆: Aromatic solvents like benzene form weak, transient complexes with solute molecules. The ring current of the benzene solvent typically causes protons located in the plane of the solute's aromatic ring to shift upfield (to lower ppm values). Protons situated above or below the plane may experience a downfield shift. Therefore, both the aromatic and methyl proton signals of 2,4,6-tribromobenzoic acid methyl ester would be expected to shift upon changing the solvent to benzene-d₆.
Polar Solvents: More polar solvents like dimethyl sulfoxide-d₆ (DMSO-d₆) can also influence chemical shifts through dipole-dipole interactions and hydrogen bonding (if applicable). These interactions can alter the electron distribution in the solute molecule, thereby affecting the shielding of its nuclei. Comparing spectra in different solvents can sometimes help to resolve overlapping signals or provide further evidence for structural assignments. researchgate.net
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
The spectrum of 2,4,6-tribromobenzoic acid methyl ester would be dominated by absorptions corresponding to the ester group and the substituted benzene ring.
Carbonyl (C=O) Stretch: The most prominent band in the IR spectrum is typically the strong, sharp absorption due to the C=O stretching vibration of the ester group. This band is expected to appear in the range of 1725-1745 cm⁻¹. masterorganicchemistry.com Its exact position can be influenced by the electronic effects of the bromine substituents.
C-O Stretches: The ester functionality also exhibits C-O stretching vibrations. Two distinct bands are expected: an asymmetric C-O-C stretch (around 1250-1300 cm⁻¹) and a symmetric stretch (around 1100-1150 cm⁻¹). libretexts.org
Aromatic C=C Stretches: The stretching vibrations of the carbon-carbon double bonds within the benzene ring typically give rise to a series of medium to weak bands in the 1450-1600 cm⁻¹ region. libretexts.org
Aromatic C-H Stretches: The stretching vibration of the C-H bonds on the aromatic ring is expected to appear as a weak band just above 3000 cm⁻¹. libretexts.org
C-Br Stretches: The carbon-bromine stretching vibrations occur at lower frequencies, typically in the fingerprint region below 700 cm⁻¹. These bands can be useful for confirming the presence of the halogen substituents.
Raman spectroscopy would provide complementary information. While the C=O stretch is also visible in Raman spectra, non-polar bonds like the aromatic C=C and C-Br bonds often give rise to stronger Raman signals compared to their IR counterparts. researchgate.netnih.gov
Table 3: Key Vibrational Frequencies for 2,4,6-Tribromobenzoic Acid Methyl Ester
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Expected Intensity (IR) |
|---|---|---|
| Aromatic C-H Stretch | > 3000 | Weak |
| C=O Stretch (Ester) | 1725 - 1745 | Strong, Sharp |
| Aromatic C=C Stretches | 1450 - 1600 | Medium to Weak |
| C-O-C Asymmetric Stretch | 1250 - 1300 | Strong |
| C-O-C Symmetric Stretch | 1100 - 1150 | Medium |
| C-Br Stretch | < 700 | Medium to Strong |
Fourier Transform Infrared (FT-IR) Spectroscopy
Fourier Transform Infrared (FT-IR) spectroscopy is a crucial technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of 2,4,6-tribromobenzoic acid methyl ester reveals characteristic vibrational frequencies that confirm its molecular structure. The presence of the ester group is strongly indicated by the C=O and C-O stretching vibrations, while the substituted aromatic ring is identified by specific C-H and C-Br stretching and bending modes.
Key absorptions in the FT-IR spectrum are attributed to specific molecular vibrations. A strong, sharp absorption band, characteristic of the ester carbonyl (C=O) stretch, is expected to appear around 1730 cm⁻¹. The C-O stretching vibrations of the ester group typically produce two distinct bands in the 1300-1000 cm⁻¹ region. Aromatic C-H stretching vibrations are observed as weaker bands above 3000 cm⁻¹, while the C=C stretching vibrations within the benzene ring appear in the 1600-1450 cm⁻¹ range. The C-Br stretching vibrations are typically found in the fingerprint region, at lower wavenumbers, often below 800 cm⁻¹. researchgate.net
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Aromatic C-H | Stretching | 3100-3000 |
| Methyl C-H | Asymmetric/Symmetric Stretching | 2995-2885 |
| Ester C=O | Stretching | ~1730 |
| Aromatic C=C | Ring Stretching | 1600-1450 |
| Ester C-O | Asymmetric/Symmetric Stretching | 1300-1000 |
| Aromatic C-Br | Stretching | < 800 |
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry is an analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is an essential tool for determining the molecular weight of a compound and deducing its structure by analyzing its fragmentation patterns.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing thermally labile molecules without causing significant fragmentation. nih.gov In ESI-MS, the analyte is ionized by creating a fine spray of charged droplets. For 2,4,6-tribromobenzoic acid methyl ester, analysis in the positive ion mode would typically show the protonated molecular ion [M+H]⁺. Depending on the solvent and additives used, adduct ions such as the sodium adduct [M+Na]⁺ or the potassium adduct [M+K]⁺ may also be observed. mdpi.comuliege.be This technique allows for a precise determination of the molecular weight of the intact molecule. nih.gov
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million (ppm), which allows for the determination of a molecule's elemental composition. nih.gov For 2,4,6-tribromobenzoic acid methyl ester (C₈H₅Br₃O₂), HRMS can distinguish its exact mass from other molecules with the same nominal mass. A key feature in the mass spectrum of this compound is the distinct isotopic pattern caused by the presence of three bromine atoms. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (~50.7% and ~49.3%, respectively). This results in a characteristic cluster of peaks for the molecular ion, appearing at M, M+2, M+4, and M+6, with relative intensities of approximately 1:3:3:1, unequivocally indicating the presence of three bromine atoms. mdpi.com
Fragmentation Pathways Analysis
Tandem mass spectrometry (MS/MS) is used to analyze the fragmentation pathways of a selected precursor ion, providing valuable structural information. uni-halle.de In the case of 2,4,6-tribromobenzoic acid methyl ester, the protonated molecular ion [M+H]⁺ would be selected and subjected to collision-induced dissociation (CID). The fragmentation is governed by the chemical nature of the ester functional group and the substituted aromatic ring.
A primary and highly characteristic fragmentation pathway for methyl esters is the neutral loss of the methoxy (B1213986) radical (•OCH₃) or methanol (B129727) (CH₃OH). nih.gov Another common fragmentation involves the loss of the entire methoxycarbonyl group. Subsequent fragmentations may include the sequential loss of bromine atoms (Br) or hydrogen bromide (HBr) from the aromatic ring. nih.gov Analyzing these specific losses helps to piece together the structure of the original molecule. uni-halle.denih.gov
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |
|---|---|---|---|
| [C₈H₅Br₃O₂ + H]⁺ | [M - 31]⁺ | •OCH₃ (Methoxy radical) | Tribromobenzoyl cation |
| [C₈H₅Br₃O₂ + H]⁺ | [M - 32]⁺ | CH₃OH (Methanol) | Tribromobenzoyl cation variant |
| [C₈H₅Br₃O₂ + H]⁺ | [M - 59]⁺ | •COOCH₃ (Methoxycarbonyl radical) | Tribromophenyl cation |
| [M - 31]⁺ | [M - 31 - 79]⁺ | Br (Bromine radical) | Dibromobenzoyl cation |
Electronic Spectroscopy for Electronic Structure and Interactions
Ultraviolet-Visible (UV-Vis) Spectroscopy of Analogues
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For 2,4,6-tribromobenzoic acid methyl ester, the UV-Vis spectrum is expected to be dominated by π→π* transitions within the substituted benzene ring. The position and intensity of the absorption maxima (λ_max) are influenced by the substituents on the ring.
Direct spectral data for the target compound is limited, but analysis of analogous structures such as benzoic acid, methyl benzoate (B1203000), and 4-bromobenzoic acid can provide significant insight. Benzoic acid typically exhibits two primary absorption bands: the E-band around 230 nm and the B-band around 273 nm. researchgate.netresearchgate.net The introduction of a bromine atom, an auxochrome, generally causes a bathochromic (red) shift to longer wavelengths. nist.gov Esterification of the carboxylic acid to a methyl ester has a smaller effect on the absorption maxima compared to the halogen substitution. academie-sciences.fr Therefore, it is anticipated that 2,4,6-tribromobenzoic acid methyl ester will show absorption maxima at wavelengths longer than those of benzoic acid or methyl benzoate due to the presence of the three bromine atoms. researchgate.net
| Compound | λ_max (nm) | Solvent | Transition Type |
|---|---|---|---|
| Benzoic Acid | 230, 273 | Various | π→π* (E-band, B-band) |
| Methyl Benzoate | 228, 272 | Ethanol (B145695) | π→π* (E-band, B-band) |
| 4-Bromobenzoic Acid | 242 | Ethanol | π→π* |
Chemical Reactivity and Mechanistic Investigations of 2,4,6 Tribromobenzoic Acid Methyl Ester
Reactions Involving the Ester Moiety
The reactivity of 2,4,6-tribromobenzoic acid methyl ester is centered around the ester functional group. However, the aforementioned steric hindrance dramatically influences the outcomes and mechanisms of these reactions compared to simpler methyl esters like methyl benzoate (B1203000).
Ester Hydrolysis Mechanisms (Acidic and Basic)
Ester hydrolysis, the cleavage of an ester into a carboxylic acid and an alcohol, can be catalyzed by both acids and bases. chemistrysteps.com For 2,4,6-tribromobenzoic acid methyl ester, the steric hindrance imposed by the ortho bromine atoms makes the typical hydrolysis mechanisms challenging.
Acid-Catalyzed Hydrolysis: Under acidic conditions, most simple esters hydrolyze via a bimolecular mechanism known as AAC2 (Acid-catalyzed, Acyl-oxygen cleavage, bimolecular). bham.ac.uk This process involves protonation of the carbonyl oxygen, followed by a nucleophilic attack by water on the now more electrophilic carbonyl carbon. youtube.comlibretexts.org
However, for sterically hindered esters like 2,4,6-tribromobenzoic acid methyl ester, the AAC2 pathway is significantly slowed because the bulky bromine atoms impede the approach of the water nucleophile. While this reaction can proceed, it often requires more vigorous conditions (higher temperatures, stronger acids) than for unhindered esters.
Base-Catalyzed Hydrolysis (Saponification): Base-catalyzed hydrolysis typically proceeds through a BAC2 mechanism (Base-catalyzed, Acyl-oxygen cleavage, bimolecular), where a hydroxide (B78521) ion directly attacks the carbonyl carbon. youtube.com This pathway is highly sensitive to steric hindrance. For 2,4,6-tribromobenzoic acid methyl ester, the BAC2 mechanism is exceptionally slow because the ortho substituents block the hydroxide ion's access to the carbonyl carbon. stackexchange.com
Instead, an alternative mechanism, BAl2 (Base-catalyzed, Alkyl-oxygen cleavage, bimolecular), can become dominant. stackexchange.com This is an SN2 reaction where the hydroxide nucleophile attacks the less sterically hindered methyl carbon, leading to the cleavage of the alkyl-oxygen bond and displacing the 2,4,6-tribromobenzoate anion as the leaving group. stackexchange.com
| Mechanism | Description | Applicability to 2,4,6-Tribromobenzoic Acid Methyl Ester |
| AAC2 | Acid-catalyzed nucleophilic acyl substitution. Water attacks the carbonyl carbon. | Slow due to steric hindrance at the carbonyl carbon. Requires forcing conditions. |
| BAC2 | Base-catalyzed nucleophilic acyl substitution. Hydroxide attacks the carbonyl carbon. | Very slow to negligible due to severe steric hindrance at the carbonyl carbon. |
| BAl2 | Base-catalyzed SN2 reaction. Hydroxide attacks the methyl carbon. | The more probable pathway under basic conditions due to steric hindrance at the carbonyl. |
Transesterification Processes
Transesterification is the process of converting one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. wikipedia.orglscollege.ac.in
The mechanism, whether acid- or base-catalyzed, involves nucleophilic attack by an alcohol on the carbonyl carbon of the ester. byjus.commasterorganicchemistry.com Similar to hydrolysis, the significant steric hindrance around the carbonyl group of 2,4,6-tribromobenzoic acid methyl ester makes transesterification difficult. To drive the reaction forward, an excess of the new alcohol is typically used, often as the solvent, and the methanol (B129727) produced is removed to shift the equilibrium. wikipedia.org Even so, reaction rates are expected to be much lower than for unhindered aromatic esters. For larger, bulkier alcohols, this reaction becomes even more challenging.
Aminolysis Reactions
Aminolysis is the reaction of an ester with an amine to form an amide. fiveable.me The reaction proceeds via a nucleophilic acyl substitution mechanism where the amine attacks the carbonyl carbon. chemistrysteps.com
For 2,4,6-tribromobenzoic acid methyl ester, aminolysis is severely hindered. The bulky ortho-bromo groups obstruct the approach of the amine nucleophile to the carbonyl center. fiveable.me While the reaction can be forced, particularly with less sterically demanding amines like ammonia (B1221849), it is generally an inefficient process for this substrate. chemistrysteps.comwikipedia.org The reaction rate is influenced by the nature of the amine, with primary amines generally being more reactive than secondary amines, and by the reaction conditions. rsc.org Catalysts, such as certain pyridones, can facilitate the reaction by acting as bifunctional Brønsted acids/bases, activating both the ester and the amine. nih.gov
Reduction Pathways (e.g., to aldehyde, alcohol)
The ester group can be reduced to either a primary alcohol or an aldehyde, depending on the reducing agent and reaction conditions. These reactions are generally less sensitive to the steric hindrance on the aromatic ring.
Reduction to Alcohol: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can effectively reduce 2,4,6-tribromobenzoic acid methyl ester to (2,4,6-tribromophenyl)methanol. libretexts.org The mechanism involves the nucleophilic attack of a hydride ion (from LiAlH₄) on the carbonyl carbon. This is followed by the elimination of a methoxide (B1231860) ion to form an intermediate aldehyde, which is then immediately reduced by a second hydride attack to yield the primary alcohol upon acidic workup. libretexts.org Other reagents like sodium borohydride (B1222165) in combination with certain additives or under specific conditions can also achieve this transformation. researchgate.netcommonorganicchemistry.com
Reduction to Aldehyde: A partial reduction to form 2,4,6-tribromobenzaldehyde (B1640386) can be achieved using sterically hindered and less reactive hydride reagents. Diisobutylaluminum hydride (DIBAL-H) is the reagent of choice for this transformation. commonorganicchemistry.com The reaction is typically carried out at low temperatures (e.g., -78 °C) with one equivalent of DIBAL-H. At this temperature, a stable tetrahedral intermediate is formed, which does not collapse to the aldehyde until the reaction is quenched with water during workup. This prevents over-reduction to the alcohol. researchgate.net
| Product | Reagent | Key Conditions |
| Primary Alcohol | Lithium Aluminum Hydride (LiAlH₄) | Typically in an ether solvent (e.g., THF, diethyl ether) followed by aqueous/acidic workup. |
| Aldehyde | Diisobutylaluminum Hydride (DIBAL-H) | 1 equivalent of reagent at low temperature (-78 °C) followed by aqueous workup. |
Reactions with Organometallic Reagents (e.g., Grignard Reagents)
Grignard reagents (R-MgX) react with esters to produce tertiary alcohols. masterorganicchemistry.com This reaction involves two additions of the Grignard reagent. libretexts.org In the case of 2,4,6-tribromobenzoic acid methyl ester, the reaction with a Grignard reagent, such as phenylmagnesium bromide, would be expected to yield 1,1-diphenyl-1-(2,4,6-tribromophenyl)methanol.
The mechanism proceeds as follows:
The first equivalent of the Grignard reagent acts as a nucleophile, attacking the sterically hindered carbonyl carbon to form a tetrahedral intermediate. udel.edu
This intermediate is unstable and collapses, expelling the methoxide ion (-OCH₃) to form an intermediate ketone (2,4,6-tribromobenzophenone in this example). masterorganicchemistry.com
The newly formed ketone is more reactive than the starting ester and is immediately attacked by a second equivalent of the Grignard reagent. udel.eduleah4sci.com
This second nucleophilic attack results in a magnesium alkoxide intermediate, which upon protonation during acidic workup, yields the final tertiary alcohol. udel.edu
Despite the steric hindrance, this reaction can often be driven to completion, although it may require longer reaction times or elevated temperatures compared to unhindered esters.
Nucleophilic Substitution on the Methyl Carbon
As mentioned in the hydrolysis section, when the carbonyl carbon is sterically inaccessible, an alternative pathway involving nucleophilic attack on the ester's alkyl group can occur. stackexchange.com This is an SN2 reaction on the methyl carbon.
This pathway is not limited to hydroxide. Other strong nucleophiles can also react at the methyl position. For instance, the reaction of methyl benzoate with sodium methoxide at high temperatures has been shown to produce dimethyl ether via nucleophilic substitution on the methyl carbon. researchgate.net For the highly hindered 2,4,6-tribromobenzoic acid methyl ester, this SN2 pathway on the methyl carbon would be a competing, and in some cases, the primary reaction pathway for strong, small nucleophiles, especially when nucleophilic acyl substitution is sterically prohibited. The 2,4,6-tribromobenzoate ion serves as the leaving group in this mechanism.
Reactivity of the Tribrominated Aromatic Ring
The chemical behavior of methyl 2,4,6-tribromobenzoate is largely dictated by the electronic properties of its substituents. The benzene (B151609) ring is substituted with three bromine atoms and a methyl carboxylate group (-COOCH₃). Both bromine and the ester group are electron-withdrawing, which significantly influences the reactivity of the aromatic ring.
Electrophilic Aromatic Substitution Reactions
Electrophilic Aromatic Substitution (SEAr) is a class of reactions where an electrophile replaces an atom, typically hydrogen, on an aromatic ring. wikipedia.org The rate and regioselectivity of these reactions are heavily influenced by the substituents already present on the ring. wikipedia.orgmsu.edu Substituents are broadly classified as either activating (electron-donating) or deactivating (electron-withdrawing). masterorganicchemistry.com
In the case of methyl 2,4,6-tribromobenzoate, the aromatic ring is heavily deactivated towards electrophilic attack. This deactivation stems from the presence of four electron-withdrawing groups: three bromine atoms and the methyl carboxylate group. masterorganicchemistry.comlibretexts.org
Inductive and Resonance Effects: Halogens like bromine are deactivating due to their strong inductive electron withdrawal, which outweighs their weaker resonance electron donation. masterorganicchemistry.comoneonta.edu The methyl carboxylate group is also deactivating, withdrawing electron density from the ring through both inductive and resonance effects. oneonta.edu
Reaction Conditions: The cumulative effect of these groups makes the benzene ring extremely electron-poor, thus requiring harsh reaction conditions (e.g., high temperatures, strong electrophiles, and potent catalysts) to proceed with any further electrophilic substitution. wikipedia.org
The directing effects of the substituents must also be considered:
Ortho-, Para-directors: The bromine atoms at positions 2, 4, and 6 are ortho-, para-directing groups. oneonta.edu
Meta-director: The methyl carboxylate group at position 1 is a meta-directing group. oneonta.edu
Given that the only available positions for substitution are 3 and 5, which are meta to the carboxylate group, the directing effects are in concert. The bromine atoms at positions 2 and 4 direct towards position 3, and the bromine atoms at positions 2 and 6 direct towards position 5. Therefore, any potential electrophilic substitution would be directed to the 3 and 5 positions. However, the severe deactivation of the ring makes such reactions challenging and often impractical.
Nucleophilic Aromatic Substitution Reactions
In contrast to its inertness toward electrophiles, the electron-deficient nature of the ring makes methyl 2,4,6-tribromobenzoate a prime candidate for Nucleophilic Aromatic Substitution (SNAr). This reaction involves a nucleophile replacing a leaving group on the aromatic ring. libretexts.org For an SNAr reaction to occur, two main conditions are typically required: the presence of a good leaving group and strong electron-withdrawing groups positioned ortho and/or para to the leaving group. libretexts.org
In methyl 2,4,6-tribromobenzoate, the bromine atoms serve as potential leaving groups. The electron-withdrawing character of the other bromine atoms and the methyl carboxylate group stabilizes the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. libretexts.org
The generally accepted mechanism proceeds in two steps:
Addition: A nucleophile attacks the carbon atom bearing a bromine atom, leading to the formation of a resonance-stabilized carbanion (the Meisenheimer intermediate). libretexts.org
Elimination: The leaving group (bromide ion) is expelled, and the aromaticity of the ring is restored. libretexts.org
A kinetic study on a similar compound, methyl 2,4-dichloro-3,5-dinitrobenzoate, with various cyclic secondary amines showed that aminodechlorination occurs, proving the susceptibility of such activated rings to SNAr reactions. researchgate.net The rate of these reactions is influenced by the nature of the nucleophile and the solvent. researchgate.net For methyl 2,4,6-tribromobenzoate, a strong nucleophile could displace one of the bromine atoms, likely at the 2- or 4-position, due to the stabilizing effect of the other substituents.
Organometallic Cross-Coupling Reactions (e.g., Suzuki, Heck)
The carbon-bromine bonds in methyl 2,4,6-tribromobenzoate serve as effective handles for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling: This reaction couples an organoboron compound with an organic halide. researchgate.net Methyl 2,4,6-tribromobenzoate can act as the organic halide component, reacting with various aryl or vinyl boronic acids or their esters in the presence of a palladium catalyst and a base. researchgate.netnih.gov This allows for the selective replacement of one or more bromine atoms with new aryl or vinyl groups, providing a pathway to complex biaryl and styrenyl structures. The reactivity of the different bromine positions (2, 4, or 6) could potentially be controlled by tuning the reaction conditions or the steric and electronic properties of the boronic acid.
Heck Coupling: This reaction involves the coupling of an unsaturated halide with an alkene. Methyl 2,4,6-tribromobenzoate could be coupled with various alkenes to introduce alkenyl substituents onto the aromatic ring, replacing the bromine atoms.
The general catalytic cycle for these cross-coupling reactions involves three key steps:
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond.
Transmetalation (for Suzuki): The organic group is transferred from boron to the palladium center. For the Heck reaction, this step is replaced by alkene coordination and insertion.
Reductive Elimination: The coupled product is expelled from the palladium center, regenerating the palladium(0) catalyst.
A study on the synthesis of mutagenic heterocyclic amines utilized a Suzuki-Miyaura cross-coupling reaction on a 2-halo-imidazo[4,5-b]pyridine derivative, demonstrating the utility of this reaction on halogenated, electron-deficient aromatic systems. researchgate.net
Rearrangement Reactions
Rearrangement reactions involve the migration of an atom or group within a molecule to form a structural isomer. mvpsvktcollege.ac.in While many named rearrangement reactions exist in organic chemistry (e.g., Beckmann, Claisen, Hofmann), byjus.com documented instances of skeletal rearrangements involving the 2,4,6-tribromobenzoic acid framework are not common.
However, related structures can undergo rearrangement under specific conditions. For instance, studies have shown that the bromination of certain dimethylphenols can lead to a 2,4,6-tribromo-cyclohexa-2,5-dienone. researchgate.net This dienone, a non-aromatic intermediate, can then rearrange to a tribrominated phenol (B47542) upon treatment with concentrated sulfuric acid. researchgate.net This type of rearrangement highlights the potential for bromine migration or skeletal changes in highly halogenated systems, often proceeding through non-aromatic intermediates. While not a direct reaction of methyl 2,4,6-tribromobenzoate, it illustrates a possible reactivity pathway for the tribrominated ring system under strongly acidic or oxidative conditions.
Mechanistic Studies of Key Transformations
Investigation of Transition States
The mechanisms of the reactions involving methyl 2,4,6-tribromobenzoate are characterized by specific intermediates and transition states that determine the reaction pathways and rates.
Nucleophilic Aromatic Substitution (SNAr): The transition state in an SNAr reaction is crucial for understanding its kinetics. The reaction proceeds through a high-energy intermediate, the Meisenheimer complex. The steps leading to and from this intermediate involve transition states. The first step, the formation of the Meisenheimer complex, is typically the rate-determining step. libretexts.org Computational studies on nucleophilic aromatic halogen exchange reactions (Cl, Br, I) have suggested that the process can proceed via a Meisenheimer-like transition state structure without the formation of a stable intermediate, indicating a concerted mechanism (cSNAr) in some cases. nih.gov For methyl 2,4,6-tribromobenzoate, the transition state for nucleophilic attack would involve the partial formation of the bond with the incoming nucleophile and partial breaking of the ring's aromaticity, with the negative charge being delocalized onto the electron-withdrawing substituents.
Electrophilic Aromatic Substitution (SEAr): For the highly disfavored SEAr reactions, the mechanism involves the formation of a cationic intermediate known as an arenium ion or sigma complex. wikipedia.org The rate-determining step is the attack of the aromatic ring on the electrophile, leading to a high-energy transition state to form this unstable, non-aromatic cation. The stability of this transition state is severely compromised by the presence of the four electron-withdrawing groups on the methyl 2,4,6-tribromobenzoate ring, explaining the compound's low reactivity in these transformations.
Ester Hydrolysis (BAc2 vs. BAl2): While not a reaction of the aromatic ring itself, the hydrolysis of the ester group is a key transformation. For most esters, base-catalyzed hydrolysis proceeds via a bimolecular acyl-oxygen cleavage (BAc2) mechanism, where the hydroxide nucleophile attacks the carbonyl carbon. stackexchange.com However, for sterically hindered esters, such as those with bulky groups at the ortho positions (like methyl 2,4,6-trimethylbenzoate), an alternative bimolecular alkyl-oxygen cleavage (BAl2) mechanism can occur. stackexchange.com In this SN2-type mechanism, the hydroxide attacks the methyl carbon of the ester. Given the significant steric hindrance from the two ortho bromine atoms in methyl 2,4,6-tribromobenzoate, the transition state for the typical BAc2 pathway would be highly energetic. Consequently, under certain conditions, a BAl2 pathway, involving a transition state where the nucleophile attacks the methyl group, could become a competing or even dominant mechanism.
Intrinsic Reaction Coordinate Analysis
Currently, specific Intrinsic Reaction Coordinate (IRC) analysis studies dedicated solely to 2,4,6-tribromobenzoic acid methyl ester are not extensively available in publicly accessible scientific literature. IRC analysis is a computational method used to map the minimum energy path connecting a transition state to its corresponding reactants and products on the potential energy surface. This powerful tool provides a detailed picture of the geometric and energetic changes that occur throughout a chemical reaction.
While direct IRC studies on this specific ester are lacking, the principles of this analysis are broadly applied to understand reaction mechanisms in related sterically hindered aromatic esters. For such molecules, computational studies often focus on reactions like ester hydrolysis. The significant steric hindrance provided by the three bromine atoms at the ortho and para positions of the benzene ring in 2,4,6-tribromobenzoic acid methyl ester would be a key variable in any such computational analysis. The bulk of these substituents would be expected to influence the approach of nucleophiles to the carbonyl carbon, potentially leading to higher activation barriers or alternative reaction pathways compared to less substituted analogues.
Future computational investigations employing IRC analysis on 2,4,6-tribromobenzoic acid methyl ester would be invaluable. Such studies could precisely map the reaction coordinates for key transformations, providing detailed insights into the transition state structures and the energetic profiles of the reactions.
Isotope Labeling Studies
Similar to the status of IRC analysis, specific isotope labeling studies focusing on the reaction mechanisms of 2,4,6-tribromobenzoic acid methyl ester have not been prominently reported in the surveyed scientific literature. Isotope labeling is a powerful experimental technique used to trace the fate of atoms or fragments of a molecule during a chemical reaction. By substituting an atom with its heavier, non-radioactive isotope (e.g., ¹³C for ¹²C, or ¹⁸O for ¹⁶O), researchers can track the bond-breaking and bond-forming steps of a reaction mechanism.
For a compound like 2,4,6-tribromobenzoic acid methyl ester, isotope labeling could be instrumental in clarifying reaction mechanisms, particularly for reactions such as hydrolysis or transesterification. For instance, labeling the carbonyl oxygen with ¹⁸O could definitively prove whether the reaction proceeds via an acyl-oxygen or alkyl-oxygen cleavage pathway.
The following table illustrates hypothetical data that could be obtained from such an isotope labeling study investigating the hydrolysis of 2,4,6-tribromobenzoic acid methyl ester.
| Labeled Position | Reactant | Reagent | Product Analyzed | Isotope Location in Product | Mechanistic Implication |
| Carbonyl Oxygen | Methyl 2,4,6-tribromobenzoate-¹⁸O | H₂¹⁶O | 2,4,6-Tribromobenzoic Acid | Carboxylic Acid | Acyl-Oxygen Cleavage |
| Methoxy (B1213986) Oxygen | Methyl 2,4,6-tribromobenzoate-¹⁸O | H₂¹⁶O | Methanol | Methanol | Acyl-Oxygen Cleavage |
| Methoxy Carbon | Methyl-¹³C 2,4,6-tribromobenzoate | H₂O | Methanol | Methanol | Confirms origin of methanol |
This table is illustrative of the type of data that would be generated from an isotope labeling study. The specific results would be subject to experimental verification.
The application of isotope labeling techniques to the study of 2,4,6-tribromobenzoic acid methyl ester would provide unambiguous experimental evidence to support or refute proposed reaction mechanisms, complementing the insights that could be gained from computational methods like IRC analysis.
Theoretical and Computational Chemistry of 2,4,6 Tribromobenzoic Acid Methyl Ester
Quantum Chemical Calculations for Molecular and Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2,4,6-tribromobenzoic acid methyl ester, these calculations can elucidate its three-dimensional structure, conformational possibilities, and the distribution of its electrons, which dictates its reactivity.
Geometry optimization is a computational process used to determine the most stable arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 2,4,6-tribromobenzoic acid methyl ester, this involves calculating the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state. Methods such as Density Functional Theory (DFT) are commonly employed for this purpose. The optimized geometry provides a foundational model for understanding the molecule's steric and electronic properties.
Table 1: Parameters Determined from Geometry Optimization of 2,4,6-Tribromobenzoic Acid Methyl Ester
| Parameter | Description |
|---|---|
| Bond Lengths | The equilibrium distances between bonded atoms (e.g., C-C, C-Br, C=O, C-O, O-CH3). |
| Bond Angles | The angles formed between three connected atoms (e.g., C-C-C, C-C-Br, O=C-O). |
| Dihedral Angles | The rotational angles between four connected atoms, defining the molecule's conformation. |
Conformational analysis involves studying the different spatial arrangements of atoms that can be interconverted by rotation about single bonds. For 2,4,6-tribromobenzoic acid methyl ester, a key aspect would be the rotation around the C-C bond connecting the ester group to the benzene (B151609) ring and the C-O bond of the ester. These rotations can lead to different conformers with varying energies. Computational methods can map the potential energy surface as a function of these rotational angles to identify the most stable conformer(s) and the energy barriers between them. This analysis is crucial for understanding how the molecule's shape influences its interactions.
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive. For 2,4,6-tribromobenzoic acid methyl ester, FMO analysis would involve calculating the energies and visualizing the spatial distributions of the HOMO and LUMO to predict its reactive sites for nucleophilic and electrophilic attack.
Table 2: Key Parameters from FMO Analysis of 2,4,6-Tribromobenzoic Acid Methyl Ester
| Parameter | Description | Significance |
|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the molecule's ability to donate electrons. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the molecule's ability to accept electrons. |
Prediction of Spectroscopic Properties
Computational methods can also predict the spectroscopic properties of a molecule, which can be invaluable for interpreting experimental spectra or for identifying the compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. Computational methods, particularly DFT, can be used to predict the ¹H and ¹³C NMR chemical shifts of 2,4,6-tribromobenzoic acid methyl ester. This is achieved by calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure. The predicted chemical shifts can then be compared with experimental data to confirm the structure or to aid in the assignment of NMR signals. Recent studies on substituted benzoic acid esters have highlighted the utility of DFT calculations in understanding unexpected variations in experimental NMR chemical shifts. nih.gov
Table 3: Predicted NMR Data for 2,4,6-Tribromobenzoic Acid Methyl Ester
| Nucleus | Predicted Chemical Shift (ppm) |
|---|---|
| ¹H | Values for aromatic and methyl protons. |
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. Computational chemistry can be used to calculate the harmonic vibrational frequencies of 2,4,6-tribromobenzoic acid methyl ester. These calculations are typically performed on the optimized geometry and can help in the assignment of experimental IR and Raman spectra. The calculations provide information on the frequency, intensity, and nature of each vibrational mode (e.g., stretching, bending). Theoretical studies on related molecules like methyl benzoate (B1203000) have demonstrated the accuracy of such predictions.
Table 4: Information from Vibrational Frequency Calculations for 2,4,6-Tribromobenzoic Acid Methyl Ester
| Calculated Frequency (cm⁻¹) | Vibrational Mode Description | Predicted IR Intensity | Predicted Raman Activity |
|---|
UV-Vis Absorption and Electronic Transition Calculations
The electronic absorption properties of a molecule, which determine its interaction with ultraviolet and visible light, can be effectively modeled using quantum chemical methods. Time-Dependent Density Functional Theory (TD-DFT) is a widely used approach for calculating the electronic transitions of molecules. mdpi.com
A TD-DFT calculation for 2,4,6-tribromobenzoic acid methyl ester would typically involve:
Geometry Optimization: The molecule's three-dimensional structure is first optimized to find its lowest energy conformation.
Excitation Energy Calculation: TD-DFT is then used to calculate the energies of vertical electronic excitations from the ground state to various excited states.
Oscillator Strength Calculation: For each transition, the oscillator strength is computed, which is a theoretical measure of the intensity of the absorption.
These calculations would yield a theoretical UV-Vis spectrum, which could be compared with experimental data if available. The analysis would identify the specific molecular orbitals involved in the primary electronic transitions (e.g., π → π* or n → π* transitions).
Table 1: Hypothetical TD-DFT Calculation Results for 2,4,6-Tribromobenzoic Acid Methyl Ester (Note: This table is illustrative and not based on actual published data for this specific molecule.)
| Transition | Wavelength (nm) | Oscillator Strength | Major Orbital Contributions |
|---|---|---|---|
| S0 → S1 | 285 | 0.05 | HOMO → LUMO (π → π*) |
| S0 → S2 | 250 | 0.21 | HOMO-1 → LUMO (π → π*) |
Simulation of Reaction Mechanisms and Energy Landscapes
Computational chemistry is instrumental in elucidating the step-by-step pathways of chemical reactions, identifying intermediate structures, and determining the energy barriers that control reaction rates.
Transition State Searches
For any proposed reaction involving 2,4,6-tribromobenzoic acid methyl ester, such as hydrolysis or nucleophilic substitution, computational methods can be used to locate the transition state (TS). The transition state is the highest energy point along the reaction coordinate, representing the "point of no return" between reactants and products. Locating a transition state is a critical step in understanding a reaction's mechanism. nih.gov This is a complex computational task that requires sophisticated algorithms to find the specific geometry that corresponds to an energy maximum in one direction (the reaction coordinate) and an energy minimum in all other directions.
Determination of Activation Energies and Reaction Pathways
Once the transition state is located, its energy can be calculated. The activation energy (Ea) of the reaction is the difference in energy between the transition state and the reactants. A lower activation energy implies a faster reaction rate. By mapping the energy changes along the reaction coordinate, a reaction pathway, or energy landscape, can be constructed. This provides a detailed picture of the energy changes as reactants are converted to products.
Solvation Effects in Computational Models (e.g., PCM calculations)
Reactions are typically carried out in a solvent, which can have a significant impact on the reaction mechanism and energetics. The Polarizable Continuum Model (PCM) is a common method to account for the effects of a solvent in computational calculations. acs.orgwikipedia.org In the PCM approach, the solvent is modeled as a continuous dielectric medium rather than individual molecules, which makes the calculation computationally feasible. wikipedia.org Including a PCM calculation would provide more realistic activation energies and reaction pathways by accounting for the stabilization or destabilization of reactants, transition states, and products by the solvent. acs.orgscience.gov
Structure-Reactivity Relationship Investigations
The arrangement of atoms and functional groups in 2,4,6-tribromobenzoic acid methyl ester dictates its chemical behavior. Computational analysis can quantify the electronic and steric factors that govern its reactivity.
Steric and Electronic Effects of Bromine Substituents and Methyl Ester Group
The three bromine atoms and the methyl ester group on the benzene ring profoundly influence the molecule's reactivity through a combination of steric and electronic effects.
Electronic Effects: The bromine atoms are electronegative and exert an electron-withdrawing inductive effect (-I), which deactivates the aromatic ring towards electrophilic attack. Conversely, they have lone pairs of electrons that can be donated into the ring via resonance (+M effect), although this is generally weaker for halogens than their inductive effect. The methyl ester group is a deactivating group due to its electron-withdrawing resonance and inductive effects, directing incoming electrophiles to the meta positions (positions 3 and 5). However, in this molecule, all ortho and para positions relative to the ester are already substituted with bromine.
Steric Effects: The bulky bromine atoms at the ortho positions (2 and 6) create significant steric hindrance around the methyl ester group. This steric crowding would be expected to hinder reactions that involve nucleophilic attack at the carbonyl carbon of the ester, such as hydrolysis. Computational models could quantify this steric strain and its impact on the activation energies of such reactions.
Advanced Synthetic Applications and Derivatization of 2,4,6 Tribromobenzoic Acid Methyl Ester
Role as a Key Intermediate in Complex Molecule Synthesis
The strategic placement of reactive bromine atoms and a modifiable ester functional group makes methyl 2,4,6-tribromobenzoate a valuable building block for the synthesis of complex molecules. The substituted benzene (B151609) unit is a common scaffold found in natural products, bioactive molecules, and polymer materials researchgate.net.
Substituted benzene scaffolds are integral to the structure of many functional materials and polymers researchgate.net. The tribrominated aromatic core of 2,4,6-tribromobenzoic acid methyl ester offers significant potential in materials science. The bromine atoms can act as synthetic handles, allowing for the incorporation of this unit into larger polymeric structures through various cross-coupling reactions. For instance, palladium-catalyzed reactions such as Suzuki or Stille couplings can be employed to form new carbon-carbon bonds at the sites of the bromine atoms, leading to the formation of conjugated polymers or highly branched functional materials. Furthermore, the ester group can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups that can participate in polymerization reactions, such as polycondensation, to form polyesters or polyamides. The high bromine content also imparts flame-retardant properties, making it an attractive monomer for specialty polymers.
As a precursor, 2,4,6-tribromobenzoic acid methyl ester provides a robust platform for creating advanced, polysubstituted organic structures. The differential reactivity of the C-Br bonds can potentially be exploited for sequential, site-selective functionalization, allowing for the controlled introduction of various substituents onto the aromatic ring. This step-wise approach is crucial for the synthesis of complex molecules with precisely defined substitution patterns, which are often required in medicinal chemistry and materials science. The ester group itself can be readily transformed into a wide array of other functionalities, further expanding the synthetic possibilities.
Development of Novel Derivatization Reactions
Ongoing research focuses on expanding the synthetic utility of 2,4,6-tribromobenzoic acid methyl ester through the development of novel derivatization reactions. These efforts are primarily centered on two key areas: modifying the ester group to introduce new functionalities and directly functionalizing the remaining C-H bonds on the aromatic core.
The methyl ester group is a versatile functional handle that can be readily converted into other carboxylic acid derivatives, such as amides and hydrazides. These transformations open up pathways to new classes of compounds with potentially distinct chemical and biological properties.
Amide Synthesis: The conversion of esters to amides is a fundamental transformation in organic chemistry libretexts.org. A facile and rapid method for this conversion involves the reaction of esters with sodium amidoboranes at room temperature, which proceeds without the need for catalysts and is tolerant of various functional groups nih.gov. This reaction typically results in high yields of the corresponding primary amides nih.govresearchgate.net.
| Reactant (Ester) | Product (Amide) | Yield (%) | Reference |
| Methyl benzoate (B1203000) | Benzamide | 91 | nih.gov |
| Methyl p-methylbenzoate | p-Methylbenzamide | 96 | nih.gov |
| L-phenylalanine methyl ester | L-phenylalaninamide | 90 | nih.gov |
| Methyl 4-bromo-3-methylbenzoate | 4-Bromo-3-methylbenzamide | 99 | nih.gov |
Hydrazide Synthesis: Hydrazides are valuable intermediates for the synthesis of various heterocyclic compounds and other bioactive molecules. They are commonly prepared by the reaction of a methyl ester with hydrazine (B178648) monohydrate nih.govmdpi.com. The reaction is typically carried out by heating the components, often in a solvent like ethanol (B145695), to yield the corresponding benzoic acid hydrazide nih.govmdpi.com.
| Reactant (Ester) | Reagent | Product (Hydrazide) | Yield Range (%) | Reference |
| Methyl 4-methoxybenzoate | Hydrazine monohydrate | 4-Methoxybenzoic acid hydrazide | 67-85 | nih.gov |
| Methyl 3-hydroxybenzoate | Hydrazine monohydrate | 3-Hydroxybenzoic acid hydrazide | 67-85 | nih.gov |
| Methyl 2-iodobenzoate | Hydrazine monohydrate | 2-Iodobenzoic acid hydrazide | 67-72 | mdpi.com |
| Methyl 4-iodobenzoate | Hydrazine monohydrate | 4-Iodobenzoic acid hydrazide | 67-72 | mdpi.com |
The direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a powerful and efficient strategy in modern organic synthesis, as it avoids the need for pre-functionalized starting materials researchgate.netbeilstein-journals.org. In 2,4,6-tribromobenzoic acid methyl ester, the C-H bonds at positions 3 and 5 of the aromatic ring are potential targets for such transformations.
Transition metal-catalyzed C-H activation, particularly using palladium, is a well-established method for functionalizing aromatic compounds researchgate.net. Often, a directing group on the molecule is used to guide the catalyst to a specific C-H bond, most commonly at the ortho position researchgate.netnih.gov. In the case of 2,4,6-tribromobenzoic acid methyl ester, the ortho positions (2 and 6) are blocked by bromine atoms. This substitution pattern makes ortho-C-H activation impossible and shifts the focus to the more challenging meta-C-H bonds.
The development of methods for the selective functionalization of meta C-H bonds is a significant area of contemporary research researchgate.net. Strategies to achieve this include the use of specialized U-shaped templates or transient mediators that can overcome the inherent preference for ortho-activation nih.gov. While specific examples of C-H activation on 2,4,6-tribromobenzoic acid methyl ester are not yet widely reported, the principles established for other aromatic systems suggest that functionalization at the 3 and 5 positions is a feasible, albeit challenging, goal. Success in this area would provide a novel pathway to previously inaccessible derivatives of this versatile building block.
Future Directions and Emerging Research Avenues for 2,4,6 Tribromobenzoic Acid Methyl Ester
Exploration of Under-Investigated Reaction Pathways
The unique structure of methyl 2,4,6-tribromobenzoate, characterized by significant steric hindrance around the carbonyl group, suggests that its reactivity may deviate from that of less substituted esters. A primary area for future investigation is the mechanism of its hydrolysis and other nucleophilic substitution reactions.
For most esters, base-catalyzed hydrolysis proceeds via the well-known bimolecular acyl-oxygen cleavage (BAc2) mechanism, where a hydroxide (B78521) ion attacks the carbonyl carbon. stackexchange.com However, for esters where the carbonyl carbon is sterically shielded, an alternative bimolecular alkyl-oxygen cleavage (BAl2) pathway may become competitive or even dominant. stackexchange.com In the BAl2 mechanism, the nucleophile attacks the methyl carbon in an SN2 reaction, breaking the alkyl-oxygen bond. stackexchange.com
Research on analogous sterically hindered esters, such as methyl 2,4,6-trimethylbenzoate, has shown that the BAl2 mechanism can be a viable pathway. stackexchange.com Given the bulky bromine atoms flanking the ester group in methyl 2,4,6-tribromobenzoate, it is plausible that this compound could also exhibit this unusual reactivity. A detailed investigation into its reaction kinetics and product distribution under various nucleophilic conditions could provide significant insights into these less common reaction mechanisms.
| Research Question | Proposed Experimental Approach | Potential Significance |
| What is the dominant mechanism for the hydrolysis of methyl 2,4,6-tribromobenzoate under basic conditions? | Isotopic labeling studies (e.g., using 18O-labeled water or hydroxide) to trace the origin of the oxygen atom in the resulting methanol (B129727). | Elucidation of fundamental reactivity for sterically encumbered esters and potential for controlled SN2 reactions at the methyl group. |
| Can other nucleophiles induce alkyl-oxygen cleavage? | Reaction of the ester with various nucleophiles (e.g., thiolates, amides) and detailed product analysis using NMR and mass spectrometry. | Development of novel synthetic methodologies for methyl-transfer reactions, using the 2,4,6-tribromobenzoate moiety as a leaving group. |
Application in Catalysis or Supramolecular Chemistry
The electronic properties and structural rigidity of methyl 2,4,6-tribromobenzoate make it an intriguing scaffold for applications in both catalysis and supramolecular chemistry.
Catalysis: Recent studies have shown that simple benzoate (B1203000) esters, such as methyl 4-fluorobenzoate, can function as effective photosensitizing catalysts in C(sp³)–H fluorination reactions. nih.govuni-regensburg.de The mechanism involves energy transfer, and the efficiency of such processes can be influenced by the electronic nature of the aromatic ring. The presence of three heavy bromine atoms in methyl 2,4,6-tribromobenzoate could potentially enhance intersystem crossing, a key step in many photocatalytic cycles, via the heavy-atom effect. Exploring its utility as a photosensitizer or in other catalytic systems, such as cross-coupling reactions where halogenated aromatics are precursors, presents a promising research direction.
Supramolecular Chemistry: Halogen bonding has emerged as a powerful and reliable non-covalent interaction for constructing complex supramolecular architectures. researchgate.netnih.gov It involves an attractive interaction between an electron-deficient region on a halogen atom (the σ-hole) and a Lewis base. The three bromine atoms on the benzene (B151609) ring of methyl 2,4,6-tribromobenzoate are ideal halogen bond donors. This trisubstituted pattern could enable the formation of 2D or 3D networks with complementary halogen bond acceptors. Research into the co-crystallization of this molecule with various Lewis bases (e.g., pyridines, carbonyls) could lead to the design of novel crystalline materials with tailored properties. mdpi.com The interplay between halogen bonding from the bromine atoms and potential weak hydrogen bonding involving the ester group could create highly ordered and predictable solid-state structures. mdpi.com
| Potential Application Area | Key Molecular Feature | Proposed Research Focus |
| Photocatalysis | Presence of heavy bromine atoms. | Investigation as a photosensitizer in radical reactions, leveraging the heavy-atom effect to promote desired spin-state transitions. nih.govuni-regensburg.de |
| Supramolecular Assembly | Three geometrically defined bromine atoms. | Co-crystallization with various halogen bond acceptors to form predictable 2D and 3D networks; study of competing vs. cooperative non-covalent interactions. researchgate.netmdpi.com |
Integration with Flow Chemistry Methodologies in Synthesis
The synthesis of polysubstituted aromatic compounds like 2,4,6-tribromobenzoic acid often involves highly exothermic reactions or the use of hazardous reagents, such as in diazotization or bromination steps. orgsyn.orgchemicalbook.com Traditional batch processing can pose challenges in terms of safety, heat management, and scalability. Flow chemistry, which involves performing reactions in continuous-flow reactors, offers significant advantages in addressing these issues. flinders.edu.au
| Synthetic Step | Challenge in Batch Synthesis | Advantage of Flow Chemistry |
| Aromatic Bromination | High exothermicity, potential for runaway reactions, control over regioselectivity. | Superior temperature control, rapid mixing, and shorter reaction times, leading to improved safety and selectivity. |
| Diazotization/Deamination | Formation of unstable diazonium salts, evolution of nitrogen gas. | In situ generation and immediate consumption of hazardous intermediates, minimizing accumulation and risk. researchgate.net |
| Esterification | Reaction equilibrium, potential for long reaction times. | Use of packed-bed reactors with solid acid catalysts to drive equilibrium and facilitate product purification. nih.gov |
Advanced Materials Science Applications
The high bromine content and aromatic nature of methyl 2,4,6-tribromobenzoate suggest its potential utility in advanced materials, particularly as a flame retardant. Brominated aromatic compounds are widely used as additives or reactive monomers to impart flame retardancy to polymers. google.com The high mass percentage of bromine in this molecule makes it an efficient source of bromine radicals upon combustion, which can interrupt the radical chain reactions of fire in the gas phase.
Future research could explore the incorporation of methyl 2,4,6-tribromobenzoate as an additive flame retardant in various polymer matrices like polystyrene or polyolefins. Furthermore, chemical modification of the ester group could allow it to be used as a reactive flame retardant, covalently incorporating it into polymer backbones such as polyesters or polyamides. mdpi.com This covalent bonding prevents leaching of the flame retardant from the material over time, leading to more durable and environmentally stable properties.
| Application | Rationale | Research Direction |
| Additive Flame Retardant | High bromine content (approx. 67% by mass). | Blending with commodity polymers (e.g., HIPS, ABS, polyolefins) and evaluating the fire-retardant properties (e.g., LOI, UL-94 tests). google.com |
| Reactive Flame Retardant | Functional ester group suitable for modification (e.g., transesterification, hydrolysis to acid, reduction to alcohol). | Synthesis of diol or diacid derivatives for incorporation into polyester (B1180765) or polyamide chains; evaluation of thermal stability and flame retardancy of the resulting copolymers. mdpi.com |
Q & A
Q. What are the common synthetic routes for 2,4,6-tribromobenzoic acid methyl ester?
The compound is typically synthesized via esterification of 2,4,6-tribromobenzoic acid using methanol and an acid catalyst (e.g., H₂SO₄). Advanced methods involve Grignard reagent intermediates; for example, bromobenzoic acid derivatives react with 1,1-dimethylaziridine to form N-acylaziridines, which rearrange under mild acidic conditions to yield oxazoline intermediates. These intermediates can be further functionalized via electrophilic quenching or hydrolysis .
Q. How is the purity and structural integrity of 2,4,6-tribromobenzoic acid methyl ester verified in synthetic workflows?
Characterization employs a combination of techniques:
- GC-MS : To confirm molecular weight and detect impurities (e.g., residual solvents or byproducts) .
- NMR Spectroscopy : ¹H and ¹³C NMR identify substitution patterns and confirm esterification success (e.g., methyl ester peak at ~3.8 ppm) .
- Elemental Analysis : Validates bromine content (~57% by mass for C₈H₅Br₃O₂) .
Q. What safety protocols are critical when handling 2,4,6-tribromobenzoic acid methyl ester in laboratory settings?
While specific safety data for this compound is limited, analogous brominated esters require:
- PPE : Gloves, lab coats, and goggles to avoid skin/eye contact.
- Ventilation : Use fume hoods to prevent inhalation of toxic vapors (e.g., HBr release during decomposition) .
- Spill Management : Absorb with inert materials (e.g., silica gel) and avoid aqueous runoff .
Advanced Research Questions
Q. How does the steric hindrance of bromine substituents influence the reactivity of 2,4,6-tribromobenzoic acid methyl ester in nucleophilic substitution reactions?
The bulky bromine groups at the 2,4,6-positions create significant steric hindrance, limiting access to the carbonyl carbon. This reduces reactivity in SN2 mechanisms but favors SN1 pathways under acidic conditions. For example, hydrolysis studies show that protonation of the ester carbonyl forms an acylium ion intermediate, which undergoes nucleophilic attack by water via a trimolecular transition state .
Q. What strategies resolve low yields in Grignard reactions involving 2,4,6-tribromobenzoic acid methyl ester derivatives?
Low yields often arise from steric hindrance or competing side reactions. Adding 2.0 equiv of MgBr₂ to the reaction mixture can coordinate with basic nitrogen groups (e.g., in piperidone substrates), suppressing undesired interactions and improving yields from 31% to 82% .
Q. How can deuterated analogs of this compound be synthesized for mechanistic tracing studies?
Quenching the Grignard intermediate (e.g., oxazoline-magnesium bromide) with deuterium oxide (D₂O) produces deuterated benzoic acids after hydrolysis. This method achieves >98% deuterium incorporation at the α-position, enabling isotopic labeling for kinetic or metabolic studies .
Q. What contradictions arise in stability studies of 2,4,6-tribromobenzoic acid methyl ester under varying pH conditions?
Under basic conditions (pH >10), the ester undergoes rapid hydrolysis to the carboxylic acid. However, in acidic environments (pH <3), competing bromine displacement reactions may occur, leading to mixed products. Discrepancies in product ratios can be resolved via LC-MS to track intermediate species .
Methodological Insights
Q. How are computational methods (e.g., DFT) applied to study the hydrolysis mechanism of this compound?
Density Functional Theory (DFT) calculations model the energy profiles of protonation pathways. For instance, Table 5 in compares activation energies (Ea) for hydroxyl-oxygen vs. alkyl-oxygen protonation, confirming the acylium ion pathway as the dominant route.
Q. What analytical techniques differentiate regioisomers in downstream derivatives of 2,4,6-tribromobenzoic acid methyl ester?
- X-ray Crystallography : Resolves crystal packing differences between ortho/meta/para isomers.
- HPLC with Chiral Columns : Separates enantiomers in asymmetric synthesis applications .
Q. How is this compound utilized in polymer chemistry or material science?
As a brominated aromatic intermediate, it serves in flame-retardant polymer synthesis. For example, cyclotrimerization of alkyne esters (e.g., methyl 10-undecynoate) yields biobased aromatic triols for polyurethane production .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
